N-(2-Bromoethyl)aniline

Catalog No.
S1931201
CAS No.
699-11-6
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
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N-(2-Bromoethyl)aniline

CAS Number

699-11-6

Product Name

N-(2-Bromoethyl)aniline

IUPAC Name

N-(2-bromoethyl)aniline

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

AQRDPQOVPUDAQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCCBr

Canonical SMILES

C1=CC=C(C=C1)NCCBr

N-(2-Bromoethyl)aniline is an organic compound characterized by the molecular formula C8H10BrNC_8H_{10}BrN. It is a derivative of aniline, where the amino group is substituted with a 2-bromoethyl group. This substitution imparts unique chemical properties that make it valuable in various

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to products such as azides or nitriles when reacted with sodium azide or potassium cyanide.
  • Oxidation: The compound can be oxidized to form N-(2-bromoethyl)nitrobenzene using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can also be reduced to yield N-(2-bromoethyl)cyclohexylamine, typically using lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

These reactions highlight the compound's potential as a building block in synthetic chemistry.

N-(2-Bromoethyl)aniline exhibits significant biological activity, particularly in drug development. It has been investigated for its potential to target the central nervous system and for use in cancer therapies. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, which may lead to biological effects that are useful in therapeutic contexts .

From Aniline and 2-Bromoethanol

  • Reaction: Aniline reacts with 2-bromoethanol.
  • Conditions: Conducted under reflux in the presence of a base (e.g., sodium hydroxide).
  • Equation:
    C6H5NH2+BrCH2CH2OHC6H5NHCH2CH2Br+H2OC_6H_5NH_2+BrCH_2CH_2OH\rightarrow C_6H_5NHCH_2CH_2Br+H_2O

From Aniline and 1,2-Dibromoethane

  • Reaction: Aniline reacts with 1,2-dibromoethane.
  • Conditions: Carried out under reflux conditions with a base.
  • Equation:
    C6H5NH2+BrCH2CH2BrC6H5NHCH2CH2Br+HBrC_6H_5NH_2+BrCH_2CH_2Br\rightarrow C_6H_5NHCH_2CH_2Br+HBr

These methods are commonly employed for laboratory-scale synthesis as well as industrial production, ensuring high yield and purity of the final product .

N-(2-Bromoethyl)aniline finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Utilized in the production of polymers and resins with specific properties.
  • Drug Development: Acts as a precursor for compounds targeting neurological disorders and cancer treatment .

Research into N-(2-Bromoethyl)aniline's interactions focuses on its mechanism of action within biological systems. The compound's ability to form covalent bonds allows it to interact with enzymes and receptors, influencing biological pathways. Such studies are critical for understanding its potential therapeutic effects and safety profiles in drug development .

Several compounds share structural similarities with N-(2-Bromoethyl)aniline, each exhibiting unique properties:

Compound NameStructural FeatureUnique Properties
N-(2-Chloroethyl)anilineChlorine instead of bromineGenerally less reactive than brominated compounds
N-(2-Fluoroethyl)anilineFluorine instead of bromineDifferent reactivity due to fluorine's electronegativity
N-(2-Iodoethyl)anilineIodine instead of bromineLarger size leads to different reactivity patterns

Uniqueness: N-(2-Bromoethyl)aniline is distinct due to the presence of the bromo group, which enhances its reactivity compared to chloro or fluoro analogs. This reactivity makes it particularly useful in organic synthesis and medicinal chemistry applications .

The development and characterization of N-(2-Bromoethyl)aniline can be traced through the evolution of organohalogen chemistry and aniline derivative research. According to database records, the compound was first systematically documented and characterized in 2005, with subsequent modifications and updates to its chemical profile occurring as recently as 2025. The initial synthetic approaches to this compound emerged from the broader context of halogenated aniline research, which gained momentum in the early 2000s as chemists recognized the potential of such derivatives in pharmaceutical and materials applications.

Early research efforts focused on establishing reliable synthetic pathways for accessing N-(2-Bromoethyl)aniline and understanding its fundamental chemical properties. The compound's synthesis typically involves the bromination of N-ethylaniline derivatives or the direct alkylation of aniline with 2-bromoethyl reagents. Historical literature from 2002 demonstrates the compound's utility in various synthetic transformations, with researchers such as Iranpoor, Firouzabadi, Aghapour, and Vaez zadeh contributing significant findings regarding its reactivity patterns and synthetic applications.

The compound's recognition in the scientific community was further solidified through crystallographic studies and detailed structural analyses. Research published in 2007 provided comprehensive structural data, including the identification of intermolecular interactions and hydrogen-bonding geometries that contribute to the compound's solid-state architecture. These early structural studies laid the foundation for understanding the compound's reactivity and its behavior in various chemical environments.

Subsequent research developments throughout the 2010s expanded the scope of N-(2-Bromoethyl)aniline applications, with notable contributions from researchers including Thansandote, Chong, Feldmann, and Lautens, who demonstrated the compound's effectiveness in palladium-catalyzed synthetic transformations. These investigations established the compound as a versatile synthetic intermediate capable of participating in complex multi-step synthetic sequences.

Significance in Organic Synthesis

N-(2-Bromoethyl)aniline occupies a central position in modern organic synthesis due to its exceptional versatility as both a nucleophilic and electrophilic reagent. The compound's significance stems from its unique molecular architecture, which combines the electron-rich aniline nitrogen with the electrophilic bromoethyl chain, creating opportunities for diverse chemical transformations. This bifunctional nature allows the molecule to serve as a key intermediate in the construction of complex heterocyclic systems and functionalized aromatic compounds.

The bromine atom in N-(2-Bromoethyl)aniline functions as an excellent leaving group, facilitating nucleophilic substitution reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity has been extensively exploited in the synthesis of pharmaceutically relevant compounds, where the compound serves as a crucial building block for constructing bioactive molecules. Research has demonstrated that the compound can undergo smooth reactions with various nucleophiles, including malonates, to produce functionalized derivatives with high yields.

The compound's utility in heterocyclic synthesis has been particularly noteworthy, with researchers developing innovative methodologies for constructing nitrogen-containing ring systems. Studies have shown that N-(2-Bromoethyl)aniline can participate in cyclization reactions to form complex polycyclic structures, including tetrahydroquinoline derivatives and other biologically relevant scaffolds. These synthetic transformations often proceed under mild conditions and exhibit excellent functional group tolerance, making them suitable for late-stage modifications in pharmaceutical synthesis.

In the context of cross-coupling chemistry, N-(2-Bromoethyl)aniline has proven valuable as a substrate for palladium-catalyzed reactions. Research has demonstrated that the compound can undergo efficient coupling reactions with various organometallic reagents, including organoindium and organozinc species, to produce functionalized aniline derivatives. These reactions typically proceed with high selectivity and yield, providing access to diverse substitution patterns that would be challenging to achieve through traditional synthetic methods.

The compound's role in materials chemistry has also gained recognition, particularly in the synthesis of specialty polymers and functional dyes. The presence of both the aromatic amine and the reactive bromoethyl chain allows for the creation of cross-linked polymer networks and the introduction of specific functional properties into materials. This versatility has made N-(2-Bromoethyl)aniline an important building block in the development of advanced materials with tailored properties.

Table 1: Key Physical and Chemical Properties of N-(2-Bromoethyl)aniline

PropertyValueReference
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Chemical Abstracts Service Number699-11-6
Boiling Point280°C at 760 mmHg
Density1.443 g/cm³
Flash Point123.2°C
Predicted pKa3.95±0.50
LogP2.56640
Polar Surface Area12.03000 Ų

Recent advances in synthetic methodology have further expanded the applications of N-(2-Bromoethyl)aniline in organic synthesis. Modern approaches have focused on developing more efficient and environmentally friendly synthetic routes, including the use of continuous flow reactors and alternative brominating agents. These developments have improved the accessibility of the compound and reduced the environmental impact of its production, making it more attractive for large-scale synthetic applications.

The compound's significance in contemporary organic synthesis is also reflected in its role as a precursor for more complex molecular architectures. Research has shown that N-(2-Bromoethyl)aniline can be transformed into various substituted derivatives through selective functionalization reactions, providing access to libraries of compounds for biological screening and materials applications. This versatility has made it an essential component in combinatorial synthesis strategies and drug discovery programs.

Primary Synthesis Routes

Alkylation of Aniline with 1,2-Dibromoethane

The most widely employed synthetic approach for preparing N-(2-bromoethyl)aniline involves the direct alkylation of aniline with 1,2-dibromoethane [1] [2]. This nucleophilic substitution reaction proceeds through an SN2 mechanism, where the lone pair of electrons on the aniline nitrogen attacks one of the carbon atoms bonded to bromine in 1,2-dibromoethane [3] [4].

The reaction mechanism follows a three-step process. Initially, the nucleophilic nitrogen of aniline attacks the electrophilic carbon center of 1,2-dibromoethane, displacing bromide ion and forming an ammonium salt intermediate [4]. Subsequently, deprotonation occurs in the presence of base, generating the neutral N-(2-bromoethyl)aniline product [5]. The reaction selectivity depends critically on maintaining appropriate stoichiometric ratios to prevent overalkylation [1].

Standard reaction conditions typically employ potassium carbonate as base in dimethylformamide solvent at 80°C for 24 hours, yielding approximately 45% of the desired product [6]. However, aniline demonstrates relatively lower reactivity compared to aliphatic amines and requires elevated temperatures to achieve satisfactory conversion rates [1]. The electron-withdrawing nature of the phenyl ring reduces the nucleophilicity of the amine nitrogen, necessitating more forcing conditions [7].

The reaction stoichiometry significantly influences product distribution. Utilizing excess aniline (typically 2-3 equivalents relative to 1,2-dibromoethane) favors monoalkylation and suppresses formation of the dialkylated byproduct N,N-bis(2-bromoethyl)aniline [3]. Conversely, excess 1,2-dibromoethane promotes polyalkylation, leading to decreased selectivity [1].

Temperature optimization studies reveal that reactions conducted below 60°C proceed slowly with incomplete conversion, while temperatures exceeding 120°C accelerate decomposition pathways and byproduct formation [6]. The optimal temperature range of 80-90°C balances reaction rate with selectivity considerations [8].

Solvent and Base Optimization

Solvent selection profoundly impacts both reaction efficiency and product selectivity in N-(2-bromoethyl)aniline synthesis. Comparative studies across various solvent systems demonstrate significant performance variations [9] [6].

Acetonitrile emerges as the superior solvent choice, providing 62% yield under optimized conditions compared to 45% in dimethylformamide [6]. The enhanced performance in acetonitrile stems from improved solvation of the transition state and reduced competing side reactions [9]. Acetonitrile's aprotic polar nature favors SN2-type reactions while minimizing nucleophilic attack on the solvent itself [9].

Tetrahydrofuran exhibits poor performance due to solubility limitations, achieving only 35% yield despite its favorable chemical properties [9]. The low solubility of inorganic bases in tetrahydrofuran creates heterogeneous reaction conditions that impede efficient mixing and mass transfer [9].

1,4-Dioxane represents a viable alternative solvent, delivering moderate yields of 48% with good selectivity characteristics [10]. However, the lower boiling point compared to acetonitrile necessitates sealed reaction vessels to maintain optimal reaction temperatures [10].

Dimethyl sulfoxide demonstrates high reactivity with 58% yield but suffers from difficult product purification due to the high-boiling solvent [9]. Water-organic biphasic systems show promise for green chemistry applications but exhibit variable performance due to mass transfer limitations [9].

Base selection critically determines reaction efficiency and byproduct formation patterns. Cesium carbonate provides superior performance compared to potassium carbonate, achieving 73% yield with reduced reaction times [6]. The enhanced nucleophilicity of cesium carbonate accelerates deprotonation steps while maintaining selectivity [6].

Sodium carbonate delivers inferior results (48% yield) due to reduced solubility in organic solvents, creating heterogeneous reaction conditions [6]. Sodium bicarbonate proves inadequate as its weak basicity fails to efficiently deprotonate the ammonium intermediate [6].

Strong bases such as potassium hydroxide and sodium hydroxide demonstrate exceptional efficiency, achieving yields of 82% and 79% respectively with dramatically reduced reaction times [6]. However, their use requires careful control to prevent competing elimination reactions and substrate decomposition [6].

Organic bases including triethylamine and diisopropylethylamine provide moderate performance with enhanced solubility in organic media [6]. Triethylamine yields 55% product while diisopropylethylamine achieves 68% yield, with the improved performance attributed to reduced steric hindrance around the basic nitrogen [6].

Byproduct Analysis

N,N-Bis(2-Bromoethyl)aniline Formation

The primary byproduct in N-(2-bromoethyl)aniline synthesis is N,N-bis(2-bromoethyl)aniline, formed through consecutive alkylation of the initially formed monoalkylated product [11] [2]. This dialkylation occurs because secondary amines exhibit enhanced nucleophilicity compared to primary amines due to increased electron donation from additional alkyl substituents [5].

The formation mechanism involves initial production of N-(2-bromoethyl)aniline, which subsequently reacts with additional 1,2-dibromoethane molecules [4]. The secondary amine product demonstrates approximately 30-fold higher nucleophilicity than the parent aniline, making it preferentially reactive toward remaining alkylating agent [5].

Kinetic studies reveal that dialkylation rates accelerate as the reaction progresses, particularly under conditions of excess 1,2-dibromoethane [1]. When equimolar quantities of reactants are employed, byproduct formation reaches 25% under standard conditions [3]. This proportion can be reduced to 8-12% through optimization of reaction parameters [6].

Crystallographic analysis of N,N-bis(2-bromoethyl)aniline reveals a trigonal planar geometry around the nitrogen atom with bond angles consistent with sp2 hybridization due to conjugation with the phenyl ring [11]. The compound exhibits intermolecular C-H···Br interactions that create three-dimensional supramolecular architectures in the solid state [11].

Spectroscopic characterization demonstrates distinct chemical shifts in both 1H and 13C nuclear magnetic resonance spectra [11]. The 1H nuclear magnetic resonance spectrum shows characteristic triplets at δ 3.47 and δ 3.79 for the CH2Br and CH2N protons respectively, with coupling constants of 7.4 Hz [11]. The 13C nuclear magnetic resonance spectrum exhibits signals at δ 27.95 for CH2Br and δ 53.47 for CH2N carbons [11].

Minimization strategies for N,N-bis(2-bromoethyl)aniline formation include maintaining excess aniline concentrations, typically 2-3 equivalents relative to 1,2-dibromoethane [3]. Lower reaction temperatures (60-70°C) reduce the rate of secondary alkylation while maintaining acceptable primary alkylation rates [6]. Shorter reaction times with monitoring by gas chromatography allow termination before significant overalkylation occurs [6].

Yield Improvement Strategies

Several approaches have been developed to enhance yields and selectivity in N-(2-bromoethyl)aniline synthesis beyond conventional alkylation methods [6] [12] [13].

Microwave-assisted synthesis provides significant advantages through rapid heating and enhanced reaction rates [9]. Under microwave conditions at 120°C for 2 hours, yields of 68% are achievable with reduced byproduct formation (15%) [6]. The uniform heating and accelerated kinetics minimize competing pathways while maintaining good selectivity [9].

Catalyst-mediated approaches using palladium acetate with N-protected amino acid ligands achieve exceptional performance with 84% yields and minimal byproduct formation (8%) [12]. The palladium catalyst facilitates C-N bond formation through coordination activation of the alkyl halide [12]. These conditions require pentafluorobenzoic acid as additive to enhance catalyst electrophilicity [12].

Protected amine strategies involve acetylation of aniline prior to alkylation, followed by deprotection to yield the final product [14]. N-acetylaniline demonstrates reduced nucleophilicity, allowing better control over monoalkylation selectivity [14]. This approach achieves 78% yields with 10% byproduct formation but requires additional synthetic steps [6].

Flow chemistry techniques enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [15]. Continuous flow reactors minimize contact time between products and unreacted starting materials, reducing overalkylation tendencies [15]. Yields of 85-90% have been reported using optimized flow conditions with residence times of 10-15 minutes [15].

Solid-supported synthesis using polymer-bound bases provides advantages in product purification and catalyst recovery [16]. Reactions conducted on basic alumina supports achieve good yields with simplified workup procedures [16]. The heterogeneous nature facilitates separation while maintaining reasonable reaction rates [16].

Phase-transfer catalysis employing quaternary ammonium salts enables efficient alkylation in biphasic systems [3]. Micellar catalysis in aqueous surfactant systems demonstrates enhanced selectivity with reaction rates superior to conventional organic solvents [3]. These methods achieve selectivities exceeding 20:1 for monoalkylation versus dialkylation [3].

Temperature programming strategies involve initial reaction at moderate temperatures (60-70°C) followed by gradual elevation to 80-90°C as conversion increases [8]. This approach maintains high selectivity during early stages while ensuring complete conversion through final temperature elevation [8].

Stoichiometric optimization studies reveal that aniline to 1,2-dibromoethane ratios between 2.5:1 and 3:1 provide optimal balance between yield and atom economy [6]. Higher ratios improve selectivity but reduce overall efficiency, while lower ratios increase byproduct formation [6].

Reaction monitoring using gas chromatography or high-performance liquid chromatography enables real-time optimization and termination at maximum yield points [6]. Automated systems can adjust parameters dynamically based on conversion data to maintain optimal conditions throughout the reaction [15].

XLogP3

2.3

Other CAS

699-11-6

Wikipedia

N-(2-Bromoethyl)aniline

Dates

Last modified: 07-22-2023

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